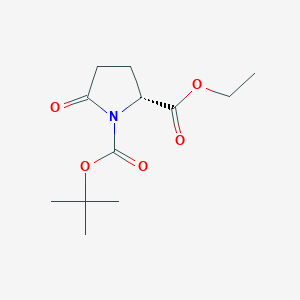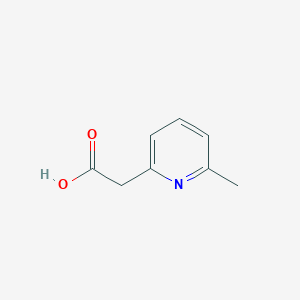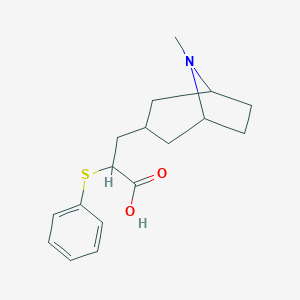
Fim-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate is a complex organic molecule with a unique structure. It features multiple functional groups, including indole, pyrrole, and benzofuran moieties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole and pyrrole intermediates, followed by their coupling under controlled conditions. The final step involves the acetylation of the hydroxyl groups to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
化学反応の分析
Types of Reactions
[6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
科学的研究の応用
[6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-TRIS(ACETYLOXY)-5-ACETAMIDOOXAN-2-YL]METHYL ACETATE
- [5-Acetyloxy-3-(hydroxymethyl)-2-oxo-6-propan-2-ylcyclohex-3-en-1-yl] 3-methylbutanoate
Uniqueness
The uniqueness of [6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate lies in its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities .
特性
CAS番号 |
150206-03-4 |
|---|---|
分子式 |
C49H36N4O10 |
分子量 |
840.8 g/mol |
IUPAC名 |
[6'-acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C49H36N4O10/c1-26(54)60-29-14-17-37-41(22-29)62-42-23-30(61-27(2)55)15-18-38(42)49(37)36-16-13-28(21-33(36)48(59)63-49)45(56)50-19-8-20-53-25-35(32-10-5-7-12-40(32)53)44-43(46(57)51-47(44)58)34-24-52(3)39-11-6-4-9-31(34)39/h4-7,9-18,21-25H,8,19-20H2,1-3H3,(H,50,56)(H,51,57,58) |
InChIキー |
SGSXWFDMRKAVLS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)C(=O)O3)C1=C(O2)C=C(C=C1)OC(=O)C |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)C(=O)O3)C1=C(O2)C=C(C=C1)OC(=O)C |
| 150206-03-4 | |
同義語 |
fim 1 fim-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


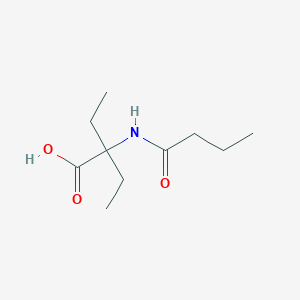
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
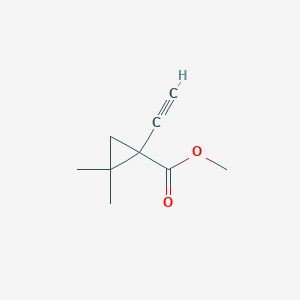
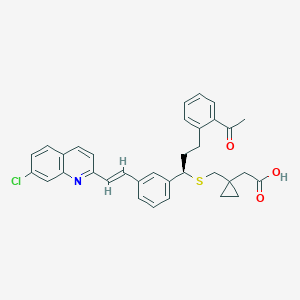
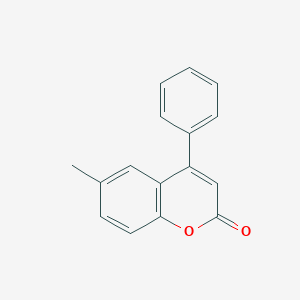
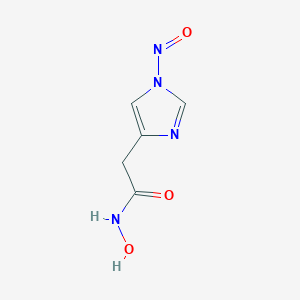
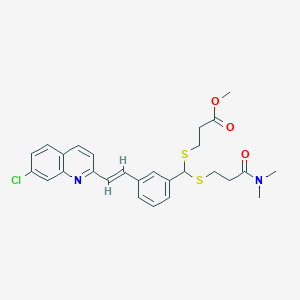
![3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B131830.png)
![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)


